molecular formula C8H6N2O6 B14839720 (3,5-Dinitrophenyl)acetic acid CAS No. 67688-83-9

(3,5-Dinitrophenyl)acetic acid

Cat. No.: B14839720
CAS No.: 67688-83-9
M. Wt: 226.14 g/mol
InChI Key: COWWYCMNZFWLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dinitrophenyl)acetic acid is a nitro-substituted aromatic acetic acid derivative. Its structure consists of a phenyl ring with nitro groups at the 3- and 5-positions and an acetic acid moiety (-CH₂COOH) attached to the 2-position of the ring. The molecular formula is C₈H₆N₂O₆, with a molecular weight of 242.15 g/mol. The nitro groups confer strong electron-withdrawing effects, enhancing the compound’s acidity and influencing its reactivity in organic synthesis.

Properties

CAS No.

67688-83-9

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)acetic acid

InChI

InChI=1S/C8H6N2O6/c11-8(12)3-5-1-6(9(13)14)4-7(2-5)10(15)16/h1-2,4H,3H2,(H,11,12)

InChI Key

COWWYCMNZFWLAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dinitrophenyl)acetic acid typically involves the nitration of phenylacetic acidThe reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The acetic acid moiety participates in typical carboxylic acid reactions:

Esterification

Reaction with alcohols under acidic or basic conditions yields esters. For example:
(3,5-Dinitrophenyl)acetic acid+EtOHH2SO4Ethyl 3,5-dinitrophenylacetate+H2O\text{(3,5-Dinitrophenyl)acetic acid} + \text{EtOH} \xrightarrow{H_2SO_4} \text{Ethyl 3,5-dinitrophenylacetate} + H_2O
Studies on analogous 3,5-dinitrobenzoic acid derivatives demonstrate that esterification proceeds efficiently at reflux, with yields exceeding 95% under optimized conditions .

Amidation

Reaction with amines or ammonia forms amides:
(3,5-Dinitrophenyl)acetic acid+R-NH2DCC3,5-Dinitrophenylacetamide\text{this compound} + \text{R-NH}_2 \xrightarrow{DCC} \text{3,5-Dinitrophenylacetamide}
Amides derived from nitroaromatic acids exhibit enhanced solubility and bioactivity, as seen in antifungal agents .

Acid-Base Reactions

The carboxylic acid group (pKa2.8\text{p}K_a \approx 2.8) readily deprotonates in basic media to form carboxylate salts :
(3,5-Dinitrophenyl)acetic acid+NaOHSodium 3,5-dinitrophenylacetate+H2O\text{this compound} + \text{NaOH} \rightarrow \text{Sodium 3,5-dinitrophenylacetate} + H_2O
Titration studies using similar nitroaromatic acids show distinct color changes at endpoints due to resonance stabilization of the conjugate base .

Reactivity of the Dinitrophenyl Moiety

The electron-deficient aromatic ring undergoes selective transformations:

Nucleophilic Aromatic Substitution

The nitro groups activate the ring for nucleophilic substitution, particularly at the 4-position (para to nitro groups):
(3,5-Dinitrophenyl)acetic acid+NaSH4-Sulfanyl-3,5-dinitrophenylacetic acid\text{this compound} + \text{NaSH} \rightarrow \text{4-Sulfanyl-3,5-dinitrophenylacetic acid}
Such reactions require elevated temperatures (80–120°C) and polar aprotic solvents like DMF .

Reduction of Nitro Groups

Catalytic hydrogenation or chemical reductants (e.g., Fe/HCl\text{Fe/HCl}) reduce nitro groups to amines:
(3,5-Dinitrophenyl)acetic acidH2/Pd(3,5-Diaminophenyl)acetic acid\text{this compound} \xrightarrow{H_2/Pd} \text{(3,5-Diaminophenyl)acetic acid}
Reduced derivatives show altered bioactivity, as observed in antitubercular compounds requiring nitro-to-amine conversion for target binding .

Biological and Pharmacological Reactions

This compound derivatives exhibit bioactivity through specific mechanisms:

Antifungal Activity

Ester derivatives (e.g., ethyl 3,5-dinitrophenylacetate) disrupt fungal cell membranes by interacting with ergosterol biosynthesis pathways. Key findings include:

DerivativeTarget FungusMIC (µg/mL)Mechanism
Ethyl esterCandida albicans125Ergosterol inhibition
Propyl esterCandida krusei100Membrane disruption

Data adapted from studies on structurally related compounds .

Antitumor Activity

Amide derivatives inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis:

CompoundIC50_{50} (µM)Cancer Cell Line
3,5-Dinitrophenylacetamide0.04 ± 0.82HCT-15 (colon)
0.14 ± 1.38CCRF-CEM (leukemia)

These derivatives bind DHFR via hydrogen bonds with Ser59 and π-π interactions with Phe31 .

Mechanistic Insights

  • Nitro Group Effects : The 3,5-dinitro configuration enhances electrophilicity, facilitating nucleophilic attacks and redox cycling .

  • Carboxylic Acid Role : Stabilizes intermediates via resonance and participates in hydrogen bonding during enzyme inhibition .

Scientific Research Applications

(3,5-Dinitrophenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dinitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro groups on the phenyl ring play a crucial role in its reactivity. The compound can act as a Bronsted acid, donating a proton to an acceptor base. Additionally, its ability to undergo nucleophilic aromatic substitution reactions makes it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

N-(3,5-Dinitrobenzoyl)glycine

  • Molecular Formula : C₉H₇N₃O₇
  • Molecular Weight : 269.17 g/mol
  • Structure : Features a 3,5-dinitrobenzoyl group linked to glycine via an amide bond.
  • Key Differences : Unlike (3,5-dinitrophenyl)acetic acid, this compound has a glycine backbone, making it more polar and biologically relevant. It is used in pharmacological research and as a reference standard .

(2,4-Dinitrophenyl)acetic Acid

  • Molecular Formula : C₈H₆N₂O₆ (same as the target compound)
  • Structure : Nitro groups at 2- and 4-positions on the phenyl ring.
  • Key Differences : The altered nitro substitution pattern reduces symmetry and may lower melting points compared to the 3,5-isomer. This compound’s acidity (pKa ~1.5–2.0) is slightly higher due to closer proximity of nitro groups to the acetic acid group .

3,5-Dinitrobenzoic Acid

  • Molecular Formula : C₇H₄N₂O₆
  • Molecular Weight : 212.12 g/mol
  • Structure : A benzoic acid derivative with nitro groups at 3- and 5-positions.
  • Key Differences : The direct attachment of the carboxylic acid to the aromatic ring increases acidity (pKa ~1.3) compared to phenylacetic acid derivatives. It is widely used as a derivatization agent in chromatography .

Halogen-Substituted Phenylacetic Acids

2-(3,5-Dichlorophenyl)acetic Acid

  • Molecular Formula : C₈H₆Cl₂O₂
  • Molecular Weight : 205.04 g/mol
  • Key Differences : Chlorine substituents are less electron-withdrawing than nitro groups, resulting in lower acidity (pKa ~2.8–3.2) and higher lipophilicity. This compound is used in agrochemical synthesis .

2-(3,5-Dibromophenyl)acetic Acid

  • Molecular Formula : C₈H₆Br₂O₂
  • Molecular Weight : 290.95 g/mol
  • Key Differences : Bromine’s larger atomic size increases molecular weight and steric hindrance, reducing solubility in polar solvents. Applications include intermediates in pharmaceutical synthesis .

2-(3,5-Difluoro-4-nitrophenyl)acetic Acid

  • Molecular Formula: C₈H₅F₂NO₄
  • Molecular Weight : 217.13 g/mol
  • Key Differences : Fluorine’s electronegativity and the nitro group at the 4-position create a unique electronic profile, enhancing reactivity in nucleophilic aromatic substitution reactions .

Chiral Derivatives

(R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine

  • Molecular Formula : C₁₅H₁₁N₃O₇
  • Molecular Weight : 361.27 g/mol
  • Key Differences : The chiral center and phenylglycine moiety enable enantioselective interactions, making this compound valuable as an anthelmintic agent and in chiral chromatography .

Substituent Effects on Physicochemical Properties

Compound Substituents pKa Solubility Applications
This compound 3,5-NO₂, CH₂COOH ~2.0–2.5 Low in water Organic synthesis, intermediates
3,5-Dinitrobenzoic acid 3,5-NO₂, COOH ~1.3 Moderate in ethanol Chromatography, derivatization
2-(3,5-Dichlorophenyl)acetic acid 3,5-Cl, CH₂COOH ~3.0 Low in water Agrochemicals
N-(3,5-Dinitrobenzoyl)glycine 3,5-NO₂, CONHCH₂COOH ~1.8 High in DMSO Pharmacological research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.